molecular formula C7H9NO2 B1370058 1,6-Dioxaspiro[2.5]octane-2-carbonitrile CAS No. 883442-47-5

1,6-Dioxaspiro[2.5]octane-2-carbonitrile

Cat. No. B1370058
CAS RN: 883442-47-5
M. Wt: 139.15 g/mol
InChI Key: IPHRJNDSVHURSO-UHFFFAOYSA-N
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Description

1,6-Dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the CAS Number: 883442-47-5 . It has a molecular weight of 139.15 and its IUPAC name is 1,6-dioxaspiro[2.5]octane-2-carbonitrile . The compound is in liquid form .


Synthesis Analysis

The synthesis of 1,6-Dioxaspiro[2.5]octane-2-carbonitrile involves a two-stage process . In the first stage, 1,6-dioxaspiro[2.5]octane-2-carbonitrile reacts with palladium 10% on activated carbon in the presence of hydrogen in methanol for 2 hours . In the second stage, the product from the first stage reacts with lithium aluminium tetrahydride in tetrahydrofuran for 2 hours at reflux temperature .


Molecular Structure Analysis

The InChI Code for 1,6-Dioxaspiro[2.5]octane-2-carbonitrile is 1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2 . The InChI key is IPHRJNDSVHURSO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,6-Dioxaspiro[2.5]octane-2-carbonitrile is a liquid . It has a molecular weight of 139.15 . The InChI Code is 1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2 and the InChI key is IPHRJNDSVHURSO-UHFFFAOYSA-N .

Scientific Research Applications

Hydrolysis and Reaction Studies

  • Hydrolysis Reactions : The compound undergoes hydrolysis in aqueous dioxane with hydrogen bromide, leading to the formation of various cyclopropane-carboxylic acids and pyrrol derivatives. Hydrolysis in the presence of sulfuric acid results in nitrogen migration and the formation of dicyanocyclopropane-dicarboxamide (Kayukova et al., 2007).

  • Reactions with Alcohols and Ketoximes : The compound reacts with primary aliphatic alcohols and ketoximes to produce a variety of cyclopropanecarboxylates and aminobicyclohexenes (Kayukova et al., 2006).

Synthesis of Heterocyclic Compounds

  • Synthesis of Dihydrofurans and Tetrahydrochromenes : The compound is used in synthesizing 2-alkoxy-2-dihydrofurans and 2-alkylidenaminoxy-2-dihydrofurans. It also forms triarylphosphoranilidenamino tetrahydrochromenes (Kayukova et al., 1998).

Applications in Material Science

  • Corrosion Inhibition : Spirocyclopropane derivatives, including 1,6-Dioxaspiro[2.5]octane variants, are studied for their inhibition properties for mild steel corrosion in acidic solutions. Their effectiveness is attributed to physical and chemical adsorption processes (Chafiq et al., 2020).

  • Thermoset Shrinkage Reduction : The compound, when mixed with diglycidyl ether of bisphenol A and cured, can reduce shrinkage in thermosets. The process is analyzed using various spectroscopic techniques (González et al., 2006).

Thermal Decomposition and Polymerization

  • Thermal Decomposition Kinetics : The thermal decomposition of 1,6-Dioxaspiro[2.5]octane variants in different solvents has been studied, revealing the kinetics and products of thermolysis (Grabovskii et al., 2009).

  • Radical Ring-Opening Polymerization : Vinylcyclopropanone derivatives of 1,6-Dioxaspiro[2.5]octane have been synthesized and studied for their radical ring-opening polymerization behavior. This research contributes to the understanding of polymer structure and polymerization mechanisms (Okazaki et al., 1997).

properties

IUPAC Name

1,6-dioxaspiro[2.5]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-5-6-7(10-6)1-3-9-4-2-7/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHRJNDSVHURSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275613
Record name 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dioxaspiro[2.5]octane-2-carbonitrile

CAS RN

883442-47-5
Record name 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883442-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve tetrahydropyran-4-one (5.0 mL, 54.2 mmol) and chloroacetonitrile (3.4 mL, 53.5 mmol) in tert-butanol (1 mL) and add drop-wise a solution of potassium tert-butoxide (54 mL, 54 mmol, 1.0 M in tert-butanol) over 20 minutes. Stir for 16 hours, dilute with water and quench slowly with 1 N hydrochloric acid. Extract with diethyl ether (×3). Combine extracts and wash with saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 1:1 ethyl acetate:hexanes) to give the desired compound as a light yellow oil (4.4 g, 59%).
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1 mL
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54 mL
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0 (± 1) mol
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Yield
59%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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